molecular formula C14H10F3N3O B11664828 N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide

N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide

Katalognummer: B11664828
Molekulargewicht: 293.24 g/mol
InChI-Schlüssel: UFOBPJHITJUNTR-DJKKODMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an isonicotinohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • (E)-N-{[2-(trifluoromethyl)phenyl]methylidene}hydroxylamine

Uniqueness

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide is unique due to its specific combination of a trifluoromethyl group and an isonicotinohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H10F3N3O

Molekulargewicht

293.24 g/mol

IUPAC-Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)12-4-2-1-3-11(12)9-19-20-13(21)10-5-7-18-8-6-10/h1-9H,(H,20,21)/b19-9+

InChI-Schlüssel

UFOBPJHITJUNTR-DJKKODMXSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.